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molecular formula C13H14O3 B8008404 Benzyl 2-oxocyclopentane-1-carboxylate

Benzyl 2-oxocyclopentane-1-carboxylate

Cat. No. B8008404
M. Wt: 218.25 g/mol
InChI Key: FSJLARHYALYBBD-UHFFFAOYSA-N
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Patent
US08877749B2

Procedure details

To ethyl 2-oxocyclopentanecarboxylate (4 g, 25.6 mmol) was added benzyl alcohol (3.6 g, 33.3 mmol) and the resulting mixture was heated to 175° C. for 1 hour. The reaction mixture was concentrated under reduced pressure using a high vacuum pump to yield benzyl 2-oxocyclopentanecarboxylate (5.2 g, 23.84 mmol, 93% yield) as an oil. This compound was used for the next step without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]([O:9][CH2:10][CH3:11])=[O:8].C(O)[C:13]1[CH:18]=[CH:17]C=[CH:15][CH:14]=1>>[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]([O:9][CH2:10][C:11]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1)=[O:8]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
O=C1C(CCC1)C(=O)OCC
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1C(CCC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.84 mmol
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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